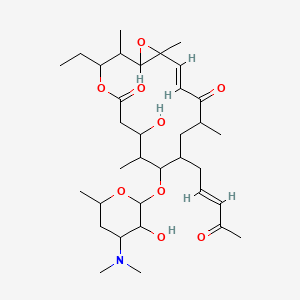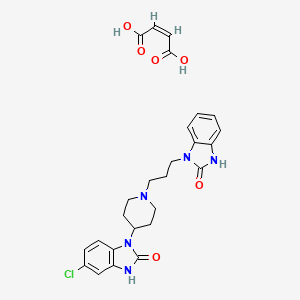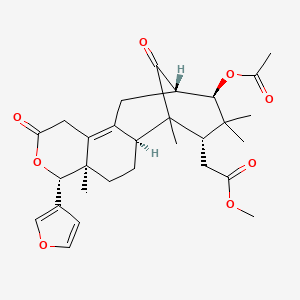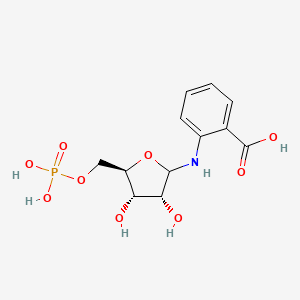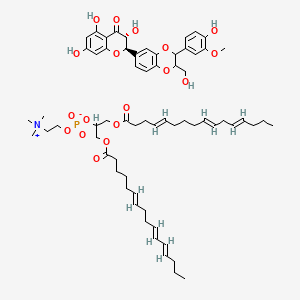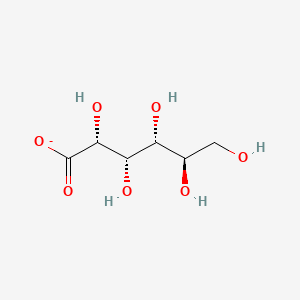
D-gluconate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Gluconate, also known as D-gluconic acid, is an organic compound with the molecular formula C6H12O7. It is the oxidized form of D-glucose, where the aldehyde group has been converted to a carboxylic acid group. This compound is a naturally occurring substance found in fruits, honey, and wine. It is widely used in various industries due to its chelating properties and ability to form stable complexes with metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Gluconate can be synthesized through the aerobic oxidation of D-glucose in the presence of the enzyme glucose oxidase. This reaction produces D-gluconolactone, which spontaneously hydrolyzes to form D-gluconic acid in water . The reaction can be represented as follows:
C6H12O6 + O2 → C6H10O6 + H2O2
C6H10O6 + H2O → C6H12O7
Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using microorganisms such as Aspergillus niger or Gluconobacter oxydans. These microorganisms oxidize glucose to gluconic acid under controlled conditions. The process is efficient and environmentally friendly, making it suitable for large-scale production .
Types of Reactions:
Oxidation: this compound can undergo further oxidation to produce 2-keto-D-gluconate and 5-keto-D-gluconate.
Reduction: Reduction of this compound is less common but can be achieved using strong reducing agents.
Common Reagents and Conditions:
Oxidation: Nitric acid, hydrogen peroxide, and enzymatic catalysts.
Reduction: Strong reducing agents like lithium aluminum hydride.
Substitution: Metal salts such as calcium chloride, sodium hydroxide.
Major Products:
Oxidation: 2-keto-D-gluconate, 5-keto-D-gluconate.
Substitution: Metal gluconates such as calcium gluconate, sodium gluconate.
Scientific Research Applications
D-Gluconate has a wide range of applications in scientific research and industry:
Mechanism of Action
D-Gluconate exerts its effects primarily through its ability to chelate metal ions. This chelation process involves the formation of stable complexes between the carboxyl and hydroxyl groups of this compound and metal ions. In biological systems, this compound can influence enzyme activity and metabolic pathways by altering the availability of metal cofactors .
Comparison with Similar Compounds
D-Glucuronic Acid: Another oxidized form of glucose, used in the synthesis of glycosaminoglycans and detoxification processes.
D-Gluconolactone: A precursor to D-gluconate, used in food and cosmetic industries.
Calcium D-Glucarate: Known for its detoxifying properties and used in dietary supplements.
This compound’s versatility and unique properties make it an essential compound in various fields, from industrial applications to scientific research.
Properties
CAS No. |
608-59-3 |
|---|---|
Molecular Formula |
C6H11O7- |
Molecular Weight |
195.15 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate |
InChI |
InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/p-1/t2-,3-,4+,5-/m1/s1 |
InChI Key |
RGHNJXZEOKUKBD-SQOUGZDYSA-M |
SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O |
Color/Form |
Powder or granular |
physical_description |
Solid; [HSDB] White granular solid; [MSDSonline] |
Synonyms |
oron gluconate D-gluconate D-gluconic acid dextronic acid gluconate gluconic acid gluconic acid, (113)indium-labeled gluconic acid, (14)C-labeled gluconic acid, (159)dysprosium-labeled salt gluconic acid, (99)technecium (5+) salt gluconic acid, 1-(14)C-labeled gluconic acid, 6-(14)C-labeled gluconic acid, aluminum (3:1) salt gluconic acid, ammonium salt gluconic acid, calcium salt gluconic acid, cesium(+3) salt gluconic acid, cobalt (2:1) salt gluconic acid, copper salt gluconic acid, Fe(+2) salt, dihydrate gluconic acid, lanthanum(+3) salt gluconic acid, magnesium (2:1) salt gluconic acid, manganese (2:1) salt gluconic acid, monolithium salt gluconic acid, monopotassium salt gluconic acid, monosodium salt gluconic acid, potassium salt gluconic acid, sodium salt gluconic acid, strontium (2:1) salt gluconic acid, tin(+2) salt gluconic acid, zinc salt lithium gluconate magnerot magnesium gluconate maltonic acid manganese gluconate pentahydroxycaproic acid sodium gluconate zinc gluconate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


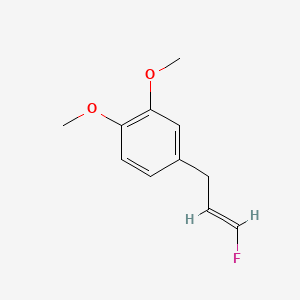
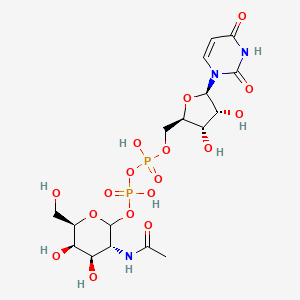
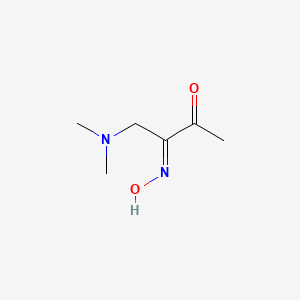


![5-O-[(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B1237787.png)
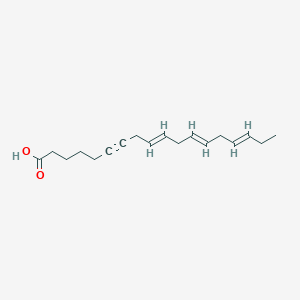
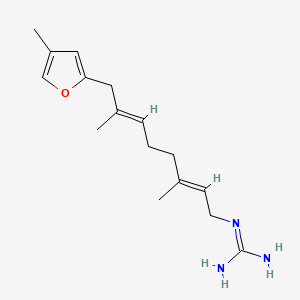
![ethyl (1S,2R)-1-(7-ethoxy-3-methyl-7-oxoheptyl)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentane-1-carboxylate](/img/structure/B1237796.png)
